3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
Description
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S2/c16-10-1-2-12-9(5-10)6-13(22-12)15(20)19-4-3-11(8-19)21-14-7-17-23-18-14/h1-2,5-7,11H,3-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOWNGJEKGDLRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC4=C(S3)C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
a. 3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (CAS 2097896-34-7)
- Structure : Replaces the 5-fluoro-benzothiophene with a 2,4-dichlorobenzoyl group.
- The electron-withdrawing chlorine atoms may enhance the electron-deficient nature of the carbonyl group .
- Molecular Weight : 344.2 vs. ~315–379 for other analogs.
b. 3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole (CAS 2097898-29-6)
- Structure : Features a trifluoromethylbenzenesulfonyl group instead of benzothiophene.
- The trifluoromethyl group enhances hydrophobicity .
- Molecular Weight : 379.4, significantly higher than the target compound.
c. 2-{[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2198620-18-5)
- Structure : Replaces 1,2,5-thiadiazole with a 1,3-thiazole ring.
- Impact : The thiazole ring, with one nitrogen and one sulfur atom, has distinct electronic properties. Reduced aromaticity compared to 1,2,5-thiadiazole may lower electron-accepting ability .
Comparison of Thiadiazole Derivatives
a. 1,2,5-Thiadiazole vs. 1,3,4-Thiadiazole
- 1,2,5-Thiadiazole: Exhibits strong electron-accepting ability due to its conjugated S–N system, making it suitable for charge-transfer materials. Radical anion stability is notable .
- 1,3,4-Thiadiazole : Demonstrated in to exhibit broad biological activities (e.g., insecticidal, fungicidal). The positional isomerism affects ring polarity and interaction with biological targets .
b. 1,2,5-Thiadiazole vs. 1,2,5-Thiadiazole 1,1-Dioxide
- The dioxide form () shows enhanced coordination ability and radical anion stability compared to non-oxidized thiadiazoles. This suggests that oxidation state significantly modulates reactivity and material properties .
a. Molecular Weight and Solubility
- The target compound’s molecular weight (~315–340 g/mol, estimated) is lower than the trifluoromethyl sulfonyl analog (379.4 g/mol), implying better solubility in organic solvents.
- Fluorinated groups (e.g., 5-fluoro-benzothiophene) may improve membrane permeability in biological systems compared to chlorinated analogs .
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